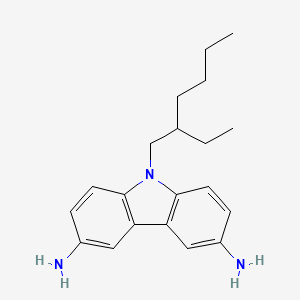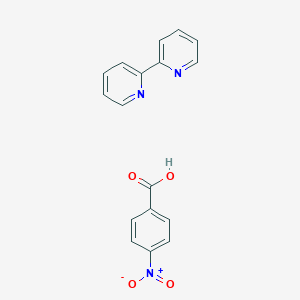
4-Nitrobenzoic acid;2-pyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzoic acid;2-pyridin-2-ylpyridine: is a compound that combines the structural features of 4-nitrobenzoic acid and 2-pyridin-2-ylpyridine. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow solid form . It is a precursor to various other compounds, including 4-aminobenzoic acid and 4-nitrobenzoyl chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
4-Nitrobenzoic Acid:
Oxidation of 4-nitrotoluene: This is a common method where 4-nitrotoluene is oxidized using agents like nitric acid, chromic acid, or permanganates. The reaction typically involves heating the mixture and then purifying the product through filtration and recrystallization.
Industrial Production: The industrial production of 4-nitrobenzoic acid often involves the oxidation of 4-nitrotoluene using sulfuric acid and sodium dichromate. This method is efficient and yields a high purity product.
-
2-Pyridin-2-ylpyridine:
Synthesis from Pyridine Derivatives: This compound can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. The exact synthetic route can vary depending on the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Nitrobenzoic acid can undergo oxidation reactions to form compounds like 4-nitrobenzoyl chloride.
Reduction: It can be reduced to form 4-aminobenzoic acid, which is a precursor to the anesthetic procaine.
Substitution: The nitro group in 4-nitrobenzoic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chromic acid, permanganates.
Reducing Agents: Hydrogen gas, catalytic palladium, or other reducing agents.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products:
4-Aminobenzoic Acid: Formed through the reduction of 4-nitrobenzoic acid.
4-Nitrobenzoyl Chloride: Formed through the oxidation of 4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand in Coordination Chemistry: 2-Pyridin-2-ylpyridine is widely used as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Precursor to Anesthetics: 4-Nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
Industry:
Intermediate in Chemical Synthesis: Both 4-nitrobenzoic acid and 2-pyridin-2-ylpyridine are used as intermediates in the synthesis of various chemical compounds.
Mecanismo De Acción
4-Nitrobenzoic Acid:
Reduction Mechanism: The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid involves the transfer of electrons to the nitro group, converting it to an amino group.
2-Pyridin-2-ylpyridine:
Coordination with Metals: This compound acts as a ligand, coordinating with metal ions through its nitrogen atoms, forming stable complexes.
Comparación Con Compuestos Similares
3-Nitrobenzoic Acid: Another isomer of nitrobenzoic acid, used as a precursor to dyes.
2-Nitrobenzoic Acid: Used in the preparation of various chemical compounds.
Uniqueness:
4-Nitrobenzoic Acid: Its role as a precursor to anesthetics like procaine makes it unique among its isomers.
2-Pyridin-2-ylpyridine: Its ability to form stable coordination complexes with metals distinguishes it from other pyridine derivatives.
Propiedades
Número CAS |
781671-18-9 |
|---|---|
Fórmula molecular |
C17H13N3O4 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
4-nitrobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H5NO4/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
Clave InChI |
VNYNRCBZMRVVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
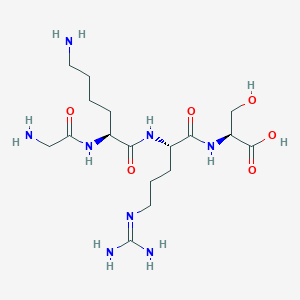
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
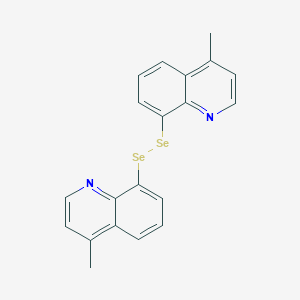
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)

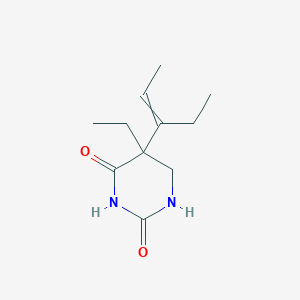
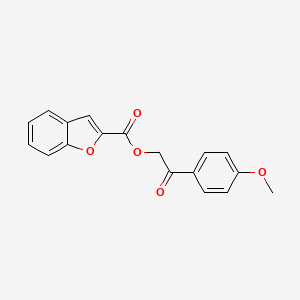
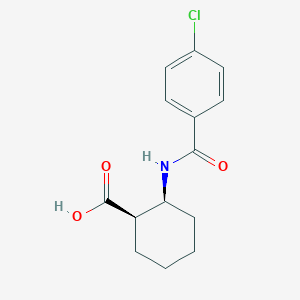
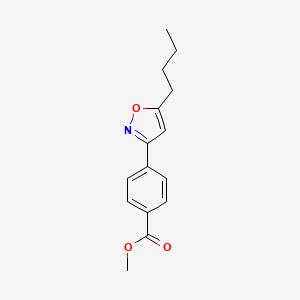
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
